2-Chloro-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid
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Overview
Description
2-Chloro-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid is a chemical compound with the molecular formula C14H12ClNO4S and a molecular weight of 325.77 g/mol . It is characterized by the presence of a chloro group, a sulfonyl group, and a benzoic acid moiety, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid typically involves the reaction of 2-chloro-4-aminobenzoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Chloro-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications may require further research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity or altering their function. The chloro group may also participate in halogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-aminobenzoic acid: Shares the chloro and benzoic acid moieties but lacks the sulfonyl group.
4-Methylbenzenesulfonyl chloride: Contains the sulfonyl group but lacks the benzoic acid structure.
2-Chloro-4-{[(4-ethylphenyl)sulfonyl]amino}benzoic acid: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2-Chloro-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chloro and sulfonyl groups allows for diverse chemical modifications and applications in various fields.
Biological Activity
2-Chloro-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid, a compound with the molecular formula C14H12ClNO4S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Weight : 325.77 g/mol
- Structural Features : The compound features a chloro group, a sulfonamide moiety, and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzymes, potentially inhibiting their activity. This is particularly relevant in the context of enzymes involved in inflammatory pathways.
- Halogen Bonding : The chloro group may participate in halogen bonding, enhancing the compound's affinity for certain targets within biological systems.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown:
- Gram-positive Bacteria : The compound demonstrated effective inhibition against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) ranging from 3.12 to 12.5 μg/mL.
- Gram-negative Bacteria : It also displayed activity against Escherichia coli, although the effectiveness was comparatively lower than that against Gram-positive strains .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been explored through various assays:
- Cytokine Production Inhibition : Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Animal Models : In vivo studies using murine models of inflammation have indicated a reduction in edema and inflammatory markers upon administration of the compound .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The results highlighted:
- Comparative Analysis : The compound was compared against traditional antibiotics, showcasing superior activity against resistant strains of bacteria.
- Synergistic Effects : When combined with other antibiotics, it exhibited synergistic effects, enhancing overall antimicrobial efficacy .
Anti-inflammatory Mechanism Investigation
Another study focused on elucidating the anti-inflammatory mechanism of this compound:
- Cell Culture Experiments : The compound was tested on RAW 264.7 macrophage cells, revealing a dose-dependent reduction in nitric oxide production.
- Pathway Analysis : Further analysis indicated that it modulated NF-kB signaling pathways, which are critical in inflammation regulation .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
Compound Name | Structure | Biological Activity | MIC (µg/mL) |
---|---|---|---|
2-Chloro-4-aminobenzoic acid | Structure | Moderate antibacterial | 10 |
4-Methylbenzenesulfonyl chloride | Structure | Weak antibacterial | N/A |
2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid | Structure | Similar activity profile | 15 |
Properties
IUPAC Name |
2-chloro-4-[(4-methylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-9-2-5-11(6-3-9)21(19,20)16-10-4-7-12(14(17)18)13(15)8-10/h2-8,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZDKTQRPPZBNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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